2,6-Difluoro-4-nitrobenzaldehyde
Description
2,6-Difluoro-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H3F2NO3 It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 2 and 6, and a nitro group is attached at position 4
Properties
IUPAC Name |
2,6-difluoro-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO3/c8-6-1-4(10(12)13)2-7(9)5(6)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHSVSOHMUMJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260825-63-5 | |
| Record name | 2,6-difluoro-4-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
2,6-Difluoro-4-nitrobenzaldehyde can be synthesized through several methods. One common synthetic route involves the nitration of 2,6-difluorobenzaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Another method involves the use of 2,6-difluorotoluene as a starting material. This compound undergoes bromination in the presence of hydrobromic acid and hydrogen peroxide under lighting conditions to form 2,6-difluorobenzyl bromide. The bromide is then oxidized to form this compound .
Chemical Reactions Analysis
2,6-Difluoro-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon. This reaction forms 2,6-difluoro-4-aminobenzaldehyde.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, chromium trioxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2,6-Difluoro-4-nitrobenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It facilitates the formation of more complex molecules through reactions such as:
- Reduction : The nitro group can be reduced to an amino group using catalysts like palladium on carbon.
- Oxidation : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
- Substitution Reactions : The fluorine atoms can be substituted with nucleophiles under appropriate conditions.
Biological Research Applications
Enzyme-Catalyzed Reactions
In biological research, this compound is employed to study enzyme mechanisms and interactions involving nitro and aldehyde functionalities. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate biochemical pathways and enzyme activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown moderate to significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. In vitro tests suggest that derivatives of this compound could be developed into new antibiotics.
Medicinal Chemistry
Potential Drug Development
The compound is being investigated for its potential use in drug development. Its structural characteristics allow it to interact with biological targets effectively. For instance, studies have indicated that it may have anticancer properties, as it has shown cytotoxic effects against various cancer cell lines.
Case Studies
- Antibacterial Study : A derivative of this compound demonstrated promising results against methicillin-resistant Staphylococcus aureus, indicating its potential for developing new antibiotics.
- Cancer Cell Line Testing : In vitro studies have evaluated the effects of this compound on cancer cell lines, suggesting that it may interfere with cellular signaling pathways critical for cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2,6-difluoro-4-nitrobenzaldehyde depends on the specific application and the target molecule. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The fluorine atoms can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring .
Comparison with Similar Compounds
2,6-Difluoro-4-nitrobenzaldehyde can be compared with other similar compounds such as:
2,4-Difluoro-6-nitrobenzaldehyde: This compound has the nitro group at position 6 instead of 4, leading to different reactivity and applications.
2,6-Difluoro-4-aminobenzaldehyde: This compound has an amino group instead of a nitro group, resulting in different chemical properties and uses.
2,6-Difluorobenzaldehyde: This compound lacks the nitro group, making it less reactive in certain types of chemical reactions.
Biological Activity
2,6-Difluoro-4-nitrobenzaldehyde (DFNBA) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of DFNBA, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DFNBA has the molecular formula CHFNO and a molecular weight of 187.10 g/mol. It features a benzene ring with two fluorine atoms at the 2 and 6 positions and a nitro group at the 4 position, along with an aldehyde functional group. The presence of these substituents imparts distinct electronic properties that can influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that DFNBA and its derivatives may exhibit significant biological activity due to their ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence biochemical pathways, suggesting potential applications in pharmacology.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds related to DFNBA. For example, derivatives have been tested against various bacterial strains using methods such as the agar-well diffusion technique. Results demonstrated moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that these compounds could serve as potential antimicrobial agents .
Table 1: Antimicrobial Activity of DFNBA Derivatives
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Escherichia coli | Moderate |
| Staphylococcus aureus | Significant | |
| 3,5-Difluoro-4-nitrobenzaldehyde | Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Significant |
While specific mechanisms of action for DFNBA remain under investigation, it is hypothesized that its interactions with biological targets could involve enzyme inhibition or receptor modulation. For instance, similar compounds have shown potential in inhibiting key metabolic pathways in cancer cells, suggesting that DFNBA may also exhibit anticancer properties .
Case Study 1: Anticancer Potential
In vitro studies have evaluated the effects of DFNBA on various cancer cell lines. One study found that DFNBA exhibited cytotoxic effects on human cancer cell lines, leading to reduced cell viability at certain concentrations. The compound's ability to induce apoptosis in these cells was also noted, which is a critical mechanism for anticancer activity .
Case Study 2: Photochemical Applications
DFNBA has been explored for its utility in photochemical experiments as a chemical actinometer. Its ability to interact with light has implications for measuring quantum yields in photochemical reactions. This application highlights the compound's versatility beyond traditional biological contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
